

# In Vivo Pharmacokinetics and Biodistribution of MK-3328: A Technical Overview

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Compound of Interest		
Compound Name:	MK-3328	
Cat. No.:	B609085	Get Quote

Disclaimer: The publicly available information on MK-3328 is predominantly focused on its radiolabeled form, [18F]MK-3328, a positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid plaques in the brain, a hallmark of Alzheimer's disease. Consequently, this document primarily details the pharmacokinetics and biodistribution of [18F]MK-3328 in the context of brain imaging. Comprehensive pharmacokinetic data (such as Cmax, Tmax, AUC, and whole-body biodistribution) for the non-radiolabeled MK-3328 compound are not available in the public domain. Furthermore, information regarding a specific signaling pathway associated with MK-3328's mechanism of action, beyond its binding to amyloid plaques, is not publicly documented.

### Introduction

**MK-3328** is a novel fluoroazabenzoxazole derivative that has been investigated by Merck for its potential as a PET tracer for imaging amyloid- $\beta$  (A $\beta$ ) plaques in the brain. The 18F-radiolabeled version, [18F]**MK-3328**, was identified as a promising candidate due to its favorable in vitro properties and in vivo characteristics in preclinical models, leading to its evaluation in human clinical trials.

## **Preclinical In Vivo Studies**

The initial in vivo evaluation of [18F]**MK-3328** was conducted in rhesus monkeys to assess its regional brain distribution and kinetics.

# **Experimental Protocol: Rhesus Monkey PET Imaging**



- Animal Model: Rhesus monkeys were utilized for the preclinical PET imaging studies.
- Radiotracer Administration: [18F]MK-3328 was administered intravenously.
- Imaging: Dynamic PET scans of the brain were acquired to measure the tracer's uptake and washout over time.
- Data Analysis: Tracer kinetic modeling was applied to the dynamic PET data to determine
  the binding potential of [18F]MK-3328 in different brain regions. A key unfavorable feature
  that was screened for was high binding potential in cerebral white matter and cortical grey
  matter in healthy subjects.[1]

## **Preclinical Findings**

In these preclinical studies, [18F]**MK-3328** demonstrated a favorable profile for an amyloid plaque imaging agent.[1] It exhibited a desirable combination of:

- Low in vivo binding in white matter and cortical grey matter in rhesus monkeys.[1]
- Low lipophilicity (Log D = 2.91), which is often associated with lower non-specific binding.[1]
- High affinity for human amyloid plaques (IC50 =  $10.5 \pm 1.3$  nM) as determined in in vitro studies.[1]

These promising preclinical results warranted the progression of [18F]MK-3328 into human clinical trials.[1]

#### Clinical In Vivo Studies

Clinical trials in humans were conducted to evaluate the safety, radiation dosimetry, biokinetics, and effectiveness of [18F]MK-3328 as a PET tracer for detecting brain amyloid plaques.

# Experimental Protocol: Human PET Imaging (NCT00954538 & NCT01385033)

• Study Population: The studies enrolled healthy volunteers (young and elderly) and patients with Alzheimer's disease (AD).[2][3]



 Radiotracer Administration: A single intravenous (IV) bolus injection of [18F]MK-3328 was administered.[4] The injected dose was approximately 150 MBq, containing ≤20 mcg of MK-3328.[4]

#### Imaging:

- Dynamic PET: In some participants, dynamic PET scans were performed for approximately 90 minutes post-injection to assess the tracer's kinetics in the brain.[4]
- Static PET: In other participants, a static PET scan was acquired for approximately 30 minutes, starting 60 minutes after the injection (a 60-90 minute time window).[4]
- Anatomical Co-registration: A baseline MRI was obtained for each participant to allow for the anatomical co-registration of the PET data.[4]

#### • Data Analysis:

- Regions of Interest (ROIs): ROIs were drawn on the co-registered MRI and projected onto the PET scans to generate tissue time-activity curves (TACs) for [18F]MK-3328 in various brain regions.[3]
- Standardized Uptake Value Ratio (SUVR): The primary efficacy endpoint was the SUVR.
   This was calculated as the ratio of the average [18F]MK-3328 uptake in a target brain region (e.g., cortical areas) to the uptake in a reference region, typically the cerebellum, over the 60-90 minute post-injection period.[3] The cortical SUVR was a mean value derived from multiple cortical regions.[3]
- Distribution Volume Ratio (DVR): DVR was also evaluated as a measure of tracer binding.
   [4]

## **Quantitative Data**

As previously stated, comprehensive quantitative pharmacokinetic data for non-radiolabeled **MK-3328** is not publicly available. The available data for [18F]**MK-3328** is centered on its performance as a brain imaging agent.

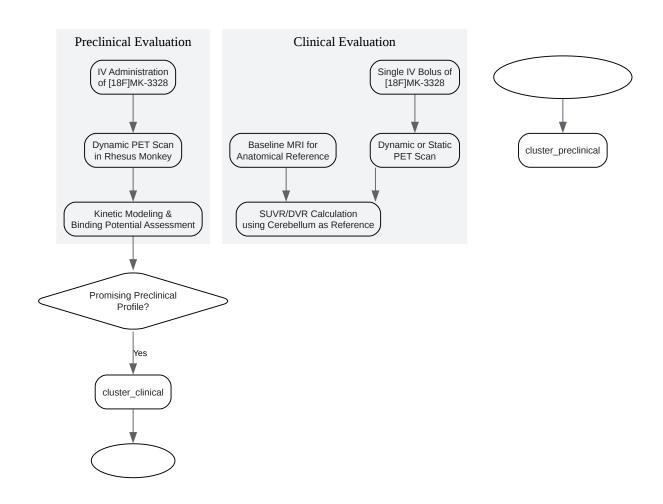
Table 1: In Vitro and In Vivo Properties of [18F]MK-3328



Parameter	Value	Species/System	Reference
In Vitro Affinity (IC50)	10.5 ± 1.3 nM	Human Amyloid Plaques	[1]
Lipophilicity (Log D)	2.91	N/A	[1]
In Vivo Binding	Low in white and cortical grey matter	Rhesus Monkey	[1]

# Visualizations Experimental Workflow for [18F]MK-3328 PET Imaging



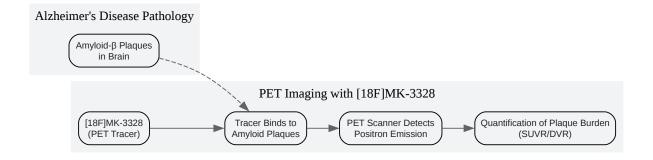


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Caption: Workflow of [18F]MK-3328 from preclinical to clinical PET imaging evaluation.

## **Logical Relationship in Amyloid Plaque Imaging**





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Caption: Conceptual diagram of amyloid plaque detection using [18F]MK-3328 PET imaging.

### Conclusion

MK-3328, in its radiolabeled form [18F]MK-3328, was identified as a promising PET tracer for the in vivo visualization and quantification of amyloid plaques in the brain. Preclinical studies in rhesus monkeys demonstrated favorable properties, including low non-specific binding in key brain regions. Subsequent clinical trials in humans established a methodology for its use in PET imaging to differentiate between individuals with Alzheimer's disease and healthy controls based on amyloid plaque burden. However, a comprehensive understanding of the pharmacokinetics and biodistribution of the non-radiolabeled MK-3328 compound remains limited in the public domain. The development program for MK-3328 was discontinued after the completion of Phase I trials due to a business decision.[4]

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